![molecular formula C10H6BrNO2S B2896145 2-Bromo-5-phenyl-1,3-thiazole-4-carboxylic acid CAS No. 1019704-99-4](/img/structure/B2896145.png)
2-Bromo-5-phenyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
“2-Bromo-5-phenyl-1,3-thiazole-4-carboxylic acid” is a chemical compound that contains a thiazole ring. The thiazole ring is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of thiazole derivatives, including “2-Bromo-5-phenyl-1,3-thiazole-4-carboxylic acid”, has been a subject of interest in the field of medicinal chemistry. The 2-phenyl-5- (het)arylthiazole-4-carboxylates and 5- (methylthio)thiazole-4-carboxylates were synthesized in high yields through the thionation–cyclization of enamino esters by nucleophilic ring-opening of oxazolones with different sodium alkoxides .Molecular Structure Analysis
The thiazole ring in “2-Bromo-5-phenyl-1,3-thiazole-4-carboxylic acid” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives, including “2-Bromo-5-phenyl-1,3-thiazole-4-carboxylic acid”, have been found to exhibit a variety of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 2-Bromo-5-phenyl-1,3-thiazole-4-carboxylic acid, are known for their antimicrobial properties. They have been studied for their effectiveness against a variety of microbial strains. The presence of the thiazole ring is crucial in the inhibition of bacterial growth, making these compounds potential candidates for developing new antimicrobial agents .
Anticancer Properties
The thiazole moiety is a common feature in many anticancer drugs. Research has shown that modifications of the thiazole ring, such as bromination, can enhance the compound’s cytotoxicity against cancer cells. This makes 2-Bromo-5-phenyl-1,3-thiazole-4-carboxylic acid a valuable scaffold for designing novel anticancer therapies .
Antioxidant Effects
Thiazole derivatives have demonstrated potent antioxidant activities. The structural features of these compounds, including the bromo and phenyl groups, contribute to their ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Anti-Inflammatory Applications
The anti-inflammatory potential of thiazole derivatives is another significant area of interest. These compounds can modulate inflammatory pathways, offering therapeutic benefits for conditions characterized by inflammation. The brominated thiazole structure may play a role in this biological activity .
Analgesic Effects
Some thiazole derivatives exhibit analgesic properties, providing pain relief without the side effects associated with traditional analgesics. The 2-Bromo-5-phenyl-1,3-thiazole-4-carboxylic acid could be explored for its potential to act as a safer analgesic alternative .
Agricultural Applications
Thiazoles are not only limited to medical applications but also extend to agriculture. They can be used as agrochemicals, playing roles in plant growth regulation and as pesticides. The specific attributes of 2-Bromo-5-phenyl-1,3-thiazole-4-carboxylic acid could be tailored for such uses .
Safety And Hazards
While handling “2-Bromo-5-phenyl-1,3-thiazole-4-carboxylic acid”, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .
Future Directions
properties
IUPAC Name |
2-bromo-5-phenyl-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-10-12-7(9(13)14)8(15-10)6-4-2-1-3-5-6/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZQPIUEUQOZML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-phenyl-1,3-thiazole-4-carboxylic acid |
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